molecular formula C24H21ClN2O5 B2602383 methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate CAS No. 341966-07-2

methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B2602383
CAS No.: 341966-07-2
M. Wt: 452.89
InChI Key: ZARKBFWTOBTNDW-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate (CAS 341966-07-2) is a pyran-based heterocyclic compound featuring a 3-chlorobenzoyl amide substituent and an (E)-configured ethenyl-anilino group. Its structure combines a 2-oxo-2H-pyran core with ester and amide functionalities, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

methyl 5-[(3-chlorobenzoyl)amino]-2-[(E)-2-(3,5-dimethylanilino)ethenyl]-6-oxopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O5/c1-14-9-15(2)11-18(10-14)26-8-7-21-19(23(29)31-3)13-20(24(30)32-21)27-22(28)16-5-4-6-17(25)12-16/h4-13,26H,1-3H3,(H,27,28)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARKBFWTOBTNDW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC=CC2=C(C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N/C=C/C2=C(C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyran ring, the introduction of the chlorobenzoyl and dimethylanilino groups, and the final esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-[(4-Methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 339009-32-4)

Structural Similarities and Differences :

  • Core Structure : Both compounds share the 2-oxo-2H-pyran backbone.
  • Substituents: Main Compound: 3-Chlorobenzoyl amide and (E)-ethenyl-anilino group.
  • Functional Groups : Both have ester (carboxylate) and amide groups.

Physicochemical Properties :

  • Molecular Weight: The analog has a molecular weight of 377.4 g/mol (C₂₂H₁₉NO₅) , while the main compound’s molecular formula is unspecified.
  • Solubility: The ethenyl-anilino group in the main compound may reduce solubility compared to the phenyl group in the analog due to increased conjugation and rigidity.

Ethyl 5-(4-Chlorophenyl)-2-[(Z)-(Methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Structural Comparison :

  • Core Heterocycle : The analog features a thiazolo[3,2-a]pyrimidine ring instead of a pyran core.
  • Substituents: Main Compound: Chlorobenzoyl and ethenyl-anilino groups. Analog: 4-Chlorophenyl and methoxycarbonyl substituents.

Crystallographic Insights :

  • The analog’s crystal structure (determined via SHELX programs ) reveals intramolecular hydrogen bonds between the carbonyl oxygen and NH groups, stabilizing its conformation . Similar hydrogen-bonding patterns may occur in the main compound, influencing its solid-state packing.

General Trends in Pyran Derivatives

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl in the main compound): Increase stability and may enhance binding to electron-rich biological targets.
    • Ester vs. Amide Groups : Esters (as in both compounds) improve membrane permeability compared to carboxylic acids.
  • Stereochemical Considerations :
    • The (E)-configuration of the ethenyl group in the main compound ensures planar geometry, optimizing π-π stacking interactions in supramolecular assemblies .

Biological Activity

Methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate is a complex organic compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C24H21ClN2O5, with a molecular weight of 452.89 g/mol. Its structure features a pyran ring, a chlorobenzoyl group, and a dimethylamino ethenyl side chain, contributing to its unique reactivity and biological properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The chlorobenzoyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of cyclooxygenase (COX) inhibition, which is significant for anti-inflammatory effects.

Anti-inflammatory Properties

Research indicates that this compound exhibits potential as a COX inhibitor. Inhibitors of COX enzymes are crucial for managing inflammation and pain. The compound's structure suggests it may compete with arachidonic acid at the active site of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

Compound IC50 (µM) Selectivity
This compoundTBDTBD
Celecoxib (Standard)0.78High

Anticancer Activity

Recent studies have identified this compound as a potential anticancer agent. Screening assays on multicellular spheroids demonstrated its ability to inhibit tumor growth through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Study:
In a study published by Walid Fayad et al., the compound was tested against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value lower than many standard chemotherapeutics . Further investigation into its mechanism revealed that it may induce apoptosis via the intrinsic pathway, involving mitochondrial depolarization and caspase activation.

Research Findings

  • In Vitro Studies :
    • The compound has shown promise in inhibiting COX-II with moderate selectivity over COX-I, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
    • Cytotoxicity assays revealed that it effectively reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • In Vivo Studies :
    • Animal models have demonstrated that administration of this compound leads to significant reductions in tumor size compared to control groups .

Q & A

Q. How can reaction conditions be optimized for synthesizing this compound with high yield and purity?

Systematic optimization requires varying temperature, solvent polarity, and reaction time while monitoring outcomes via HPLC. For example, polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while controlled heating (60–80°C) could suppress side reactions. Use Design of Experiments (DOE) to evaluate interactions between parameters and validate purity via NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

Combine 1D (¹H, ¹³C) and 2D NMR (HSQC, HMBC) to assign aromatic protons, vinyl groups, and carbonyl environments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR identifies key functional groups (e.g., amide C=O at ~1650 cm⁻¹). Cross-validate experimental data with simulated spectra from computational tools .

Q. What strategies ensure accurate assessment of purity during synthesis?

Use orthogonal methods: HPLC (C18 column, UV detection) to quantify impurities >0.1%, TLC for rapid monitoring, and elemental analysis to verify C/H/N ratios. For hygroscopic intermediates, Karl Fischer titration ensures anhydrous conditions .

Q. How do substituents like the 3-chlorobenzoyl group influence reactivity in nucleophilic reactions?

The electron-withdrawing chlorine atom activates the benzoyl carbonyl toward nucleophilic attack (e.g., by amines), while the 3,5-dimethylanilino group’s electron-donating methyl substituents stabilize the ethenyl linkage. Reactivity can be probed via kinetic studies under varying pH and nucleophile concentrations .

Q. What protocols evaluate the compound’s stability under storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products (e.g., hydrolysis of the ester group) and protect against photolysis using amber glassware .

Advanced Research Questions

Q. How should discrepancies between experimental NMR data and computational predictions be resolved?

Investigate tautomeric equilibria (e.g., keto-enol shifts in the pyran ring) using variable-temperature NMR. If solvent effects are suspected, compare DMSO-d₆ vs. CDCl₃ spectra. For unresolved ambiguities, X-ray crystallography provides definitive bond connectivity .

Q. What experimental design considerations are critical for studying oxidative degradation pathways?

Employ a split-plot design with controlled oxygen exposure, UV light, and transition metal catalysts (e.g., Fe²⁺). Use LC-MS to identify degradation products (e.g., quinone derivatives from anilino oxidation) and quantify kinetics via Arrhenius plots .

Q. Which computational methods predict interactions with biological targets like enzymes?

Density Functional Theory (DFT) at the B3LYP/6-31G* level models electronic properties (e.g., HOMO-LUMO gaps). Molecular docking (AutoDock Vina) assesses binding to active sites, while MD simulations (GROMACS) evaluate stability over 100-ns trajectories .

Q. How can crystallographic challenges like twinned data be resolved during structure determination?

Use SHELXL’s twin refinement tools (TWIN/BASF commands) to model overlapping lattices. Validate with R-factor convergence and difference density maps. For low-resolution data, incorporate restraints from spectroscopic data .

Q. What methodologies enable systematic SAR studies for derivatives?

Synthesize analogs with modified substituents (e.g., replacing 3-chlorobenzoyl with 4-fluorobenzoyl). Assay bioactivity (e.g., enzyme inhibition IC₅₀) and correlate with steric/electronic parameters (Hammett σ values) using multivariate regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.